molecular formula C7H13NO2 B6329126 (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid CAS No. 76804-64-3

(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B6329126
CAS No.: 76804-64-3
M. Wt: 143.18 g/mol
InChI Key: JQFLYFRHDIHZFZ-RXMQYKEDSA-N
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Description

(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 3,3-dimethylbutanal.

    Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidine ring. This can be achieved through various methods, including reductive amination or cyclization using a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include advanced purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    (2S)-5-Oxopyrrolidine-2-carboxylic acid: Another chiral pyrrolidine derivative with different functional groups.

    (2S)-2-Hydroxyoctanoic acid: A medium-chain fatty acid with a similar chiral center but different structural features.

Uniqueness: (2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific stereochemistry and reactivity.

Properties

IUPAC Name

(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-4-8-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFLYFRHDIHZFZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN[C@@H]1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609238
Record name 3,3-Dimethyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204267-20-9
Record name 3,3-Dimethyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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